Vofopitant

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Vofopitant wurde in verschiedenen Anwendungen der wissenschaftlichen Forschung eingesetzt, darunter:

Chemie: Studium der Wechselwirkungen und Bindungsaffinitäten von Neurokinin-1-Rezeptoren.

Biologie: Untersuchung der Rolle von Neurokinin-1-Rezeptoren in physiologischen Prozessen.

Industrie: Verwendung bei der Entwicklung neuer therapeutischer Wirkstoffe, die auf Neurokinin-1-Rezeptoren abzielen.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es als Antagonist des Neurokinin-1-Rezeptors wirkt. Dieser Rezeptor ist ein Tachykininrezeptor, der im gesamten zentralen und peripheren Nervensystem vorkommt, mit einer besonderen Affinität für Substanz P . Durch die Blockierung des Neurokinin-1-Rezeptors verhindert this compound die emetischen Signale, die zu Übelkeit und Erbrechen führen . Es zeigt auch anxiolytische Wirkungen, indem es die an Angst beteiligten Pfade moduliert .

Wirkmechanismus

Target of Action

Vofopitant primarily targets the Neurokinin 1 (NK1) receptor . The NK1 receptor is a tachykinin receptor found throughout the central and peripheral nervous systems, with a particular affinity towards substance P .

Mode of Action

As an NK1 receptor antagonist , this compound acts by blocking the action of substance P, a neuropeptide that plays a key role in the transmission of pain, stress, and anxiety signals . By inhibiting the NK1 receptor, this compound can reduce the perception of pain and stress, and potentially alleviate symptoms of conditions like post-traumatic stress disorder (PTSD) and primary insomnia .

Biochemical Pathways

The NK1 receptor interacts with several parts of the neuronal pathway for nausea and vomiting, including the chemoreceptor trigger zone, the gastrointestinal tract, and the dorsal motor nucleus of the vagus . This compound, as an NK1 antagonist, is thought to prevent nausea and vomiting by downregulating the emetogenic signals at these points .

Pharmacokinetics

It was reported that this compound could be safely infused over 15 minutes with a half-life of approximately 8 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of pain and stress signals transmitted via the NK1 receptor . This can lead to potential therapeutic effects in conditions like PTSD and primary insomnia .

Biochemische Analyse

Biochemical Properties

Vofopitant plays a significant role in biochemical reactions by interacting with the neurokinin-1 receptor, which is a tachykinin receptor found throughout the central and peripheral nervous systems . The primary ligand for this receptor is substance P, a neuropeptide involved in various physiological processes, including pain perception, inflammation, and emesis . By antagonizing the NK-1 receptor, this compound inhibits the binding of substance P, thereby modulating the receptor’s activity and reducing the emetogenic signals that lead to nausea and vomiting .

Cellular Effects

This compound exerts its effects on various types of cells and cellular processes by influencing cell signaling pathways, gene expression, and cellular metabolism. In the central nervous system, this compound’s antagonism of the NK-1 receptor leads to a reduction in the activity of neurons involved in the emetic response . This results in decreased nausea and vomiting, particularly in postoperative and chemotherapy-induced emesis . Additionally, this compound has been shown to have anxiolytic effects in animal models, suggesting its potential impact on cell signaling pathways related to anxiety and stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the NK-1 receptor, thereby preventing the interaction of substance P with the receptor . This antagonistic action inhibits the downstream signaling pathways activated by substance P, which include the phosphatidylinositol-calcium second messenger system . By blocking these pathways, this compound reduces the physiological responses associated with NK-1 receptor activation, such as nausea, vomiting, and anxiety .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has a half-life of approximately 8 hours, indicating its stability and sustained activity in the body . Studies have shown that this compound can effectively reduce cisplatin-induced emesis for a period of up to 24 hours, with minimal emesis occurring during the subsequent 20-hour period . This long-lasting effect highlights the potential of this compound as a therapeutic agent for managing nausea and vomiting over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces emesis without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, including potential impacts on cardiovascular function and central nervous system activity . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits of this compound while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The primary metabolic pathway for this compound involves its biotransformation in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions result in the formation of metabolites that are subsequently excreted from the body. The involvement of specific enzymes in the metabolism of this compound, such as cytochrome P450 enzymes, plays a crucial role in determining its pharmacokinetic properties and overall efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has a high volume of distribution, indicating its extensive distribution throughout the body . This compound’s interaction with transporters and binding proteins facilitates its movement across cellular membranes and its accumulation in target tissues . This distribution pattern is essential for achieving therapeutic concentrations of this compound at the site of action.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with the NK-1 receptor, which is predominantly found in the plasma membrane of neurons . This compound’s binding to the receptor at this location allows it to exert its antagonistic effects on substance P signaling. Additionally, this compound may undergo post-translational modifications that influence its localization and activity within specific cellular compartments .

Vorbereitungsmethoden

Die Herstellung von Vofopitant umfasst mehrere synthetische Wege und Reaktionsbedingungen. Ein Verfahren beinhaltet das Lösen von 2 Milligramm des Arzneimittels in 50 Mikrolitern Dimethylsulfoxid, um eine Stammlösung mit einer Konzentration von 40 Milligramm pro Milliliter zu erhalten . Die industriellen Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber es ist für Forschungszwecke in verschiedenen Mengen verfügbar .

Analyse Chemischer Reaktionen

Vofopitant durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Übliche Reagenzien sind Halogene und Nucleophile.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

Vofopitant ist einzigartig in seiner hohen Affinität zum Neurokinin-1-Rezeptor und seinen potenten Antiemetika- und Anxiolytika-Wirkungen. Ähnliche Verbindungen sind:

Aprepitant: Ein weiterer Neurokinin-1-Rezeptor-Antagonist, der zur Vorbeugung von Chemotherapie-induzierter Übelkeit und Erbrechen eingesetzt wird.

Maropitant: In der Veterinärmedizin eingesetzt, um Übelkeit und Erbrechen bei Tieren zu verhindern.

Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihren spezifischen Anwendungen und ihrer Wirksamkeit.

Eigenschaften

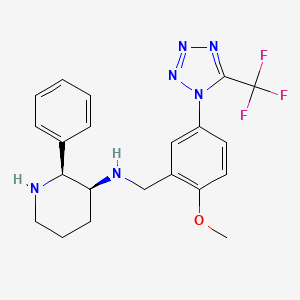

IUPAC Name |

(2S,3S)-N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N6O/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3/t17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILNRORTJVDYRH-HKUYNNGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870099 | |

| Record name | Vofopitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168266-90-8 | |

| Record name | Vofopitant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168266-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vofopitant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168266908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vofopitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12436 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vofopitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOFOPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K08BK043YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

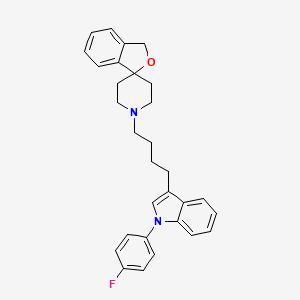

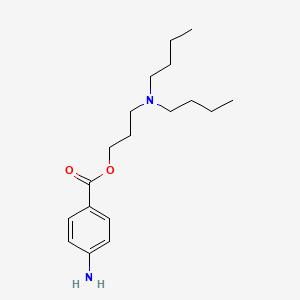

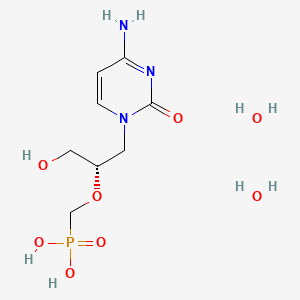

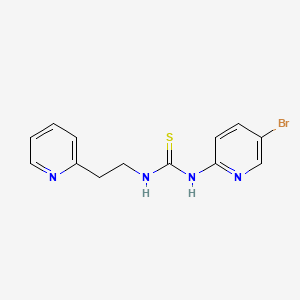

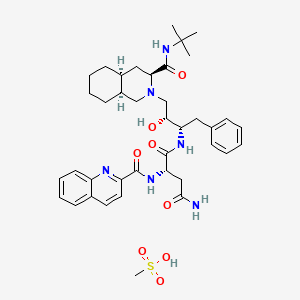

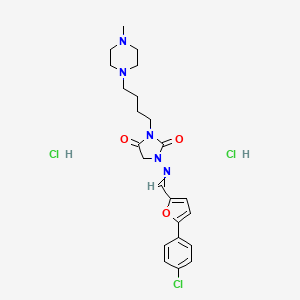

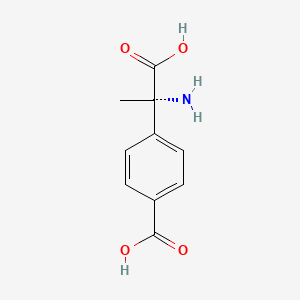

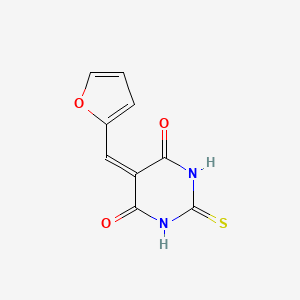

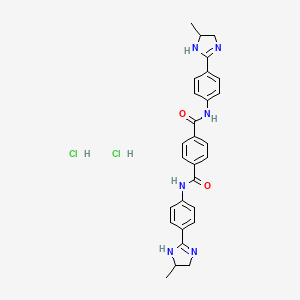

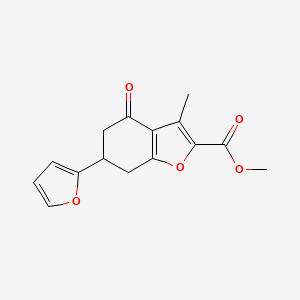

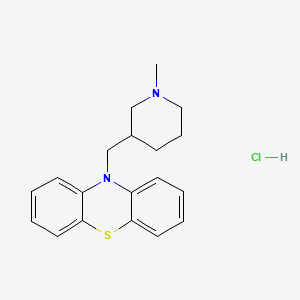

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Vofopitant?

A1: this compound functions as a neurokinin-1 (NK1) receptor antagonist. [, ] This means it binds to the NK1 receptor, blocking the binding of its natural ligand, Substance P. By inhibiting Substance P signaling, this compound is believed to interfere with pathways involved in various physiological processes, including nausea and vomiting. []

Q2: Has this compound demonstrated any anxiolytic effects in clinical studies?

A2: While some preclinical studies suggested potential anxiolytic effects of NK1 receptor antagonists, a clinical study investigating the effects of this compound in healthy volunteers sensitive to CO2 challenge found no significant anxiolytic effects compared to placebo. []

Q3: Have there been studies exploring the combined use of this compound with other drugs?

A3: Yes, research has explored combining this compound with other drugs for potential therapeutic benefit. One study investigated the co-administration of this compound with sodium channel inhibitors as a potential strategy for enhancing anticonvulsant efficacy in a rat model. [] Another study explored the use of this compound in combination with other pharmacological agents to study relapse prevention in addiction. []

Q4: What is the current status of this compound in terms of clinical development?

A4: Despite initial interest and exploration of its potential therapeutic applications, this compound is not currently approved for any specific medical indication. [] Further research and clinical trials would be needed to establish its efficacy and safety for specific therapeutic uses.

Q5: Are there other neurokinin-1 receptor antagonists besides this compound, and how do they compare?

A5: Yes, other NK1 receptor antagonists, such as Aprepitant (and its prodrug Fosaprepitant) and Ezlopitant, have been developed. [, ] Aprepitant is currently approved for clinical use, primarily for the prevention of chemotherapy-induced nausea and vomiting. [] Comparing the efficacy and safety profiles of these different NK1 antagonists requires further investigation and head-to-head clinical trials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B1662458.png)

![4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B1662462.png)